
N,1,1-Triphenylphosphanecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenylamino(thiocarbonyl)diphenylphosphine is an organophosphorus compound characterized by the presence of a phenylamino group, a thiocarbonyl group, and two diphenylphosphine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenylamino(thiocarbonyl)diphenylphosphine typically involves the reaction of diphenylphosphine with phenyl isothiocyanate. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction proceeds as follows:
Reaction of Diphenylphosphine with Phenyl Isothiocyanate:
Industrial Production Methods
Industrial production of Phenylamino(thiocarbonyl)diphenylphosphine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Phenylamino(thiocarbonyl)diphenylphosphine undergoes various types of chemical reactions, including:
Oxidation: The thiocarbonyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding phosphine oxide.
Substitution: The phenylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Phosphine oxide
Substitution: Alkylated or acylated derivatives
Applications De Recherche Scientifique
Phenylamino(thiocarbonyl)diphenylphosphine has several scientific research applications:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Materials Science: Employed in the development of novel materials with unique electronic and optical properties.
Catalysis: Acts as a ligand in transition metal catalysis, enhancing the efficiency and selectivity of catalytic reactions.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mécanisme D'action
The mechanism of action of Phenylamino(thiocarbonyl)diphenylphosphine involves its interaction with various molecular targets. The thiocarbonyl group can act as a nucleophile, participating in reactions with electrophilic species. The diphenylphosphine groups can coordinate with transition metals, forming stable complexes that facilitate catalytic processes. The phenylamino group can engage in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and selectivity.
Comparaison Avec Des Composés Similaires
Phenylamino(thiocarbonyl)diphenylphosphine can be compared with other similar compounds, such as:
Triphenylphosphine: Lacks the thiocarbonyl and phenylamino groups, making it less versatile in certain reactions.
Diphenylphosphine: Similar but lacks the phenylamino and thiocarbonyl groups, limiting its reactivity.
Phenyl isothiocyanate: Contains the thiocarbonyl group but lacks the phosphine moiety, resulting in different reactivity and applications.
Phenylamino(thiocarbonyl)diphenylphosphine is unique due to the combination of its functional groups, which confer distinct chemical properties and broaden its range of applications.
Propriétés
Numéro CAS |
82449-23-8 |
|---|---|
Formule moléculaire |
C19H16NPS |
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
1-diphenylphosphanyl-N-phenylmethanethioamide |
InChI |
InChI=1S/C19H16NPS/c22-19(20-16-10-4-1-5-11-16)21(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H,(H,20,22) |
Clé InChI |
LFSOYVGHUJONAP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=S)P(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


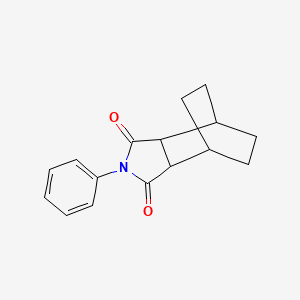
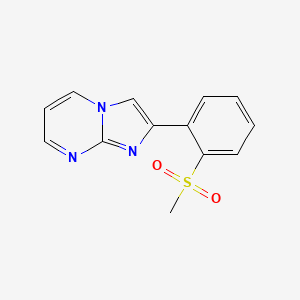
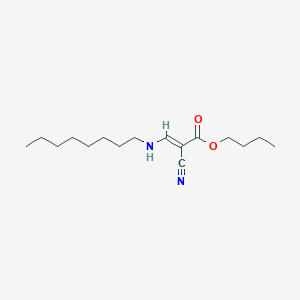
![phenyl N-[(2,3-dimethoxyphenyl)methyl]-N-prop-2-enylcarbamate](/img/structure/B14154347.png)
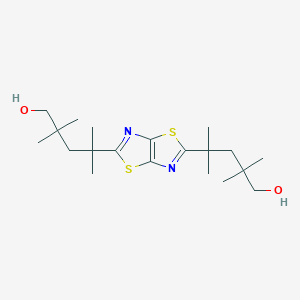

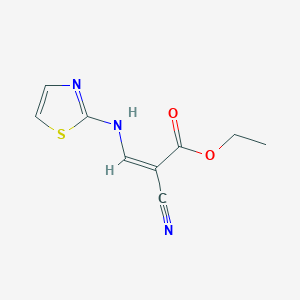
![N-(2,4-dimethylphenyl)-4-methyl-5-phenyl-2-[(trifluoroacetyl)amino]thiophene-3-carboxamide](/img/structure/B14154373.png)

![Ethyl 4-[2-benzamido-3-(2-chlorophenyl)prop-2-enoyl]piperazine-1-carboxylate](/img/structure/B14154386.png)

![4-methyl-N-[(4-methylphenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B14154405.png)
![8-Methoxy-5-methyl-3-(pyridin-2-ylmethyl)pyrimido[5,4-b]indol-4-one](/img/structure/B14154407.png)
![N-(1-butyl-6-methoxypyrazolo[3,4-b]quinolin-3-yl)butanamide](/img/structure/B14154410.png)
